1,4-diazepan-5-one acetate
Overview
Description
1,4-Diazepan-5-one acetate is a chemical compound with the molecular formula C5H10N2O.C2H4O2. It is a cyclic ketone featuring a seven-membered ring structure with nitrogen atoms at the 1 and 4 positions.
Mechanism of Action
Target of Action
It is believed to interact with specific enzymes, such as monoamine oxidase (mao) and acetylcholinesterase (ache), resulting in their inhibition .
Mode of Action
The precise mechanism of action of 1,4-Diazepan-5-one; acetic acid remains incompletely understood . It is believed to interact with specific enzymes, such as MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can give rise to a variety of biochemical effects .
Biochemical Pathways
The inhibition of mao and ache enzymes suggests that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
Based on the pharmacokinetics of diazepam, a related benzodiazepine, it can be inferred that 1,4-diazepan-5-one; acetic acid may have similar adme properties . Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days .
Result of Action
The inhibition of mao and ache enzymes suggests that it may have a variety of biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepan-5-one acetate can be synthesized through a convenient ‘one-pot’ method. This involves the use of NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions. The catalyst can be recovered and reused up to four times after washing with ethyl acetate .
Industrial Production Methods
The industrial production of this compound typically involves the continuous flow manufacturing process. This method ensures a high yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepan-5-one acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,4-Diazepan-5-one acetate has several promising applications in scientific research:
Comparison with Similar Compounds
1,4-Diazepan-5-one acetate can be compared with other similar compounds, such as:
Benzodiazepines: These compounds share a similar diazepine ring structure but differ in their specific functional groups and applications.
2,7-Diaryl-[1,4]-diazepan-5-ones: These compounds have been synthesized using similar methods and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
acetic acid;1,4-diazepan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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